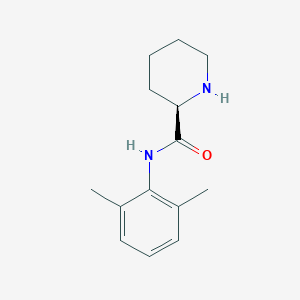

N-Despropyl (R)-Ropivacaïne

Vue d'ensemble

Description

(-)-2’,6’-Pipecoloxylidide: is a chiral compound known for its significant applications in the field of local anesthetics. It is a stereoisomer of a compound commonly used in medical and dental procedures to induce local anesthesia. The compound’s unique stereochemistry contributes to its specific pharmacological properties, making it a subject of interest in both research and industrial applications.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-2’,6’-Pipecoloxylidide is used as a model compound to study stereoselective reactions and chiral synthesis. Its unique structure makes it an ideal candidate for exploring enantioselective catalysis and asymmetric synthesis.

Biology: The compound is studied for its interactions with biological systems, particularly its binding to specific receptors and enzymes. Research focuses on understanding its mechanism of action at the molecular level.

Medicine: (-)-2’,6’-Pipecoloxylidide is widely used in the development of local anesthetics. Its efficacy and safety profile make it a preferred choice for various medical procedures, including dental surgeries and minor surgical interventions.

Industry: In the industrial sector, the compound is used in the formulation of pharmaceutical products. Its stability and effectiveness contribute to its widespread use in the production of anesthetic drugs.

Mécanisme D'action

Target of Action

N-Despropyl ®-Ropivacaine, also known as 2’,6’-Pipecoloxylidide, (-)- or (-)-2’,6’-Pipecoloxylidide, is a non-ergoline dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes .

Mode of Action

Biochemical Pathways

The major metabolic pathway of N-Despropyl ®-Ropivacaine is N-depropylation, which leads to the formation of the inactive N-despropyl metabolite . This metabolite is then converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .

Pharmacokinetics

N-Despropyl ®-Ropivacaine is extensively metabolized by the liver to inactive metabolites, and less than 10% of the administered dose is excreted as unchanged drug . The major metabolic pathway in humans is via N-depropylation; the N-despropyl metabolite accounts for 35 to 40% of the oral dose in human urine .

Result of Action

The stimulation of postsynaptic dopamine D2-type receptors by N-Despropyl ®-Ropivacaine results in improved motor function, as observed in various animal models of Parkinson’s disease . This suggests that the compound may have potential therapeutic applications in the treatment of conditions characterized by motor dysfunction.

Action Environment

The action, efficacy, and stability of N-Despropyl ®-Ropivacaine can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics may vary between subjects of different ethnic origin . Furthermore, the compound’s stability can be affected by oxidation . Therefore, it is crucial to consider these factors when evaluating the compound’s action and potential therapeutic applications.

Analyse Biochimique

Cellular Effects

Its parent compound, Ropinirole, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of Ropinirole, it may share some of its parent compound’s mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Despropyl ®-Ropivacaine is a metabolite of Ropinirole and is formed through the major metabolic pathways of N-despropylation and hydroxylation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2’,6’-Pipecoloxylidide typically involves the reaction of 2,6-dimethylaniline with pipecolic acid derivatives under specific conditions. The reaction is often catalyzed by agents that facilitate the formation of the amide bond. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer.

Industrial Production Methods: Industrial production of (-)-2’,6’-Pipecoloxylidide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as:

Reaction Setup: Combining 2,6-dimethylaniline with pipecolic acid derivatives.

Catalysis: Using chiral catalysts to ensure the correct stereochemistry.

Purification: Employing techniques like crystallization and chromatography to isolate the pure enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-2’,6’-Pipecoloxylidide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The aromatic ring of (-)-2’,6’-Pipecoloxylidide can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Comparaison Avec Des Composés Similaires

Lidocaine: Another local anesthetic with a similar structure but different stereochemistry.

Bupivacaine: Known for its longer duration of action compared to (-)-2’,6’-Pipecoloxylidide.

Ropivacaine: A compound with similar applications but differing in its pharmacokinetic profile.

Uniqueness: (-)-2’,6’-Pipecoloxylidide stands out due to its specific stereochemistry, which contributes to its unique pharmacological properties. Its enantioselective synthesis and targeted action on sodium channels make it a valuable compound in both research and clinical settings.

Activité Biologique

Overview

2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2R)-, also known as (-)-2’,6’-Pipecoloxylidide or N-Despropyl Ropivacaine, is a chiral compound with significant applications in the field of local anesthetics. This compound is a stereoisomer of Ropivacaine and has garnered attention for its pharmacological properties and mechanisms of action in various biological systems.

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.32 g/mol

- CAS Number : 27262-40-4

- Melting Point : 129-130°C

- Boiling Point : 392°C

- Density : 1.087 g/cm³

The primary mechanism of action for N-Despropyl Ropivacaine involves the inhibition of sodium channels in neuronal membranes. This action prevents the propagation of action potentials, leading to local anesthesia. The compound selectively targets voltage-gated sodium channels, which are crucial for the initiation and conduction of nerve impulses.

Biochemical Pathways

- N-Depropylation : The major metabolic pathway involves the conversion to inactive metabolites through N-depropylation.

- Pharmacokinetics : Less than 10% of the administered dose is excreted as unchanged drug; extensive metabolism occurs in the liver.

Local Anesthetic Effects

Research indicates that (-)-2’,6’-Pipecoloxylidide exhibits potent local anesthetic effects comparable to other agents such as Bupivacaine and Ropivacaine. Its efficacy is attributed to its ability to block sodium channels effectively.

Case Studies

- Animal Models : In studies involving animal models of pain, (-)-2’,6’-Pipecoloxylidide demonstrated significant analgesic effects when administered locally. The onset and duration of anesthesia were comparable to standard local anesthetics.

- Clinical Applications : Clinical trials have explored its use in dental procedures and regional anesthesia. Results indicated a favorable safety profile with lower systemic toxicity compared to traditional agents.

Comparative Analysis with Similar Compounds

| Compound | Duration of Action | Potency | Unique Features |

|---|---|---|---|

| (-)-2’,6’-Pipecoloxylidide | Moderate | High | Stereoselective sodium channel blocker |

| Ropivacaine | Long | High | Less cardiotoxic than Bupivacaine |

| Bupivacaine | Long | Very High | Higher risk of cardiotoxicity |

| Lidocaine | Short | Moderate | Rapid onset but shorter duration |

Synthesis and Industrial Production

The synthesis of (-)-2’,6’-Pipecoloxylidide typically involves the reaction between 2,6-dimethylaniline and pipecolic acid derivatives under controlled conditions to ensure stereochemistry is maintained. Chiral catalysts are often employed to achieve the desired enantiomer.

Propriétés

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181714 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-43-7 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.